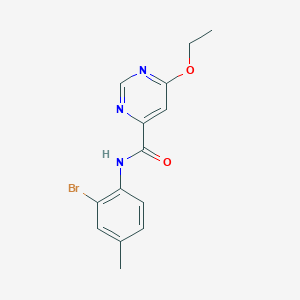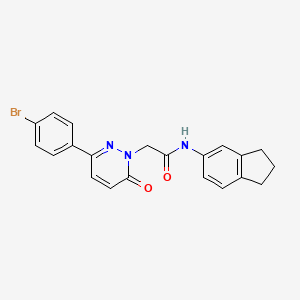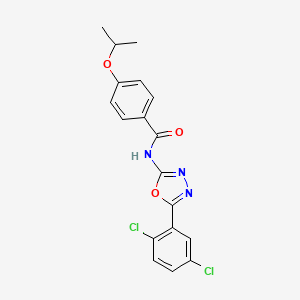
(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-DIMETHOXYPHENYL)ETHAN-1-AMINE” is a chemical compound with the molecular formula C10H15NO2 .
Molecular Structure Analysis
The molecular structure of “1-(2,4-DIMETHOXYPHENYL)ETHAN-1-AMINE” consists of 10 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 297.1±35.0 °C and a predicted density of 1.037±0.06 g/cm3 . The pKa value is predicted to be 9.38±0.10 .Applications De Recherche Scientifique
Controlled Polymerization Techniques
- Facile, Controlled Polymerization : A study detailed conditions for controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a process crucial for creating thermoresponsive polymers with applications in drug delivery systems (Convertine et al., 2004).
Biomedical Engineering Applications
- Cell Detachment and Bioengineering : Poly(N-isopropyl acrylamide) (pNIPAM) substrates are utilized for nondestructive release of biological cells and proteins, indicating their importance in tissue engineering and cell sheet engineering (Cooperstein & Canavan, 2010).
- Tissue Engineering Scaffolds : Thermo-responsive poly(N-isopropyl acrylamide)-based scaffolds with degradability and controlled porosity have been developed for tissue engineering applications, showcasing the potential of acrylamide derivatives in creating biocompatible and environmentally responsive materials (Galperin, Long, & Ratner, 2010).
Polymerization Mechanisms and Material Science
- Stereospecific Polymerization : The study of N,N-dialkylacrylamides polymerization has contributed to understanding the molecular architecture of polymers, essential for designing materials with specific properties (Kobayashi et al., 1999).
- Thermoresponsive Homopolymers : Research on acrylamide monomers has led to the development of homopolymers tunable by pH and CO2, highlighting their potential in creating smart materials for environmental and medical applications (Jiang, Feng, Lu, & Huang, 2014).
Corrosion Inhibition
- Synthesis and Characterization for Corrosion Inhibition : Acrylamide derivatives have been explored for their efficacy as corrosion inhibitors, demonstrating the chemical versatility and applicability of such compounds in protecting metals in acidic environments (Abu-Rayyan et al., 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)16-8-5-15(6-9-16)7-12-20(22)21-18-11-10-17(23-3)13-19(18)24-4/h5-14H,1-4H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBCDNYSOVVKFQ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)


![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)



![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2839502.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839507.png)
![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)